molecular formula C₂₉H₃₈N₄S B1145268 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane CAS No. 952505-29-2

1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane

Cat. No.: B1145268
CAS No.: 952505-29-2
M. Wt: 474.7
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-(triphenylmethylthio)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The compound’s tetraamine structure allows it to form stable complexes with various metal ions, which can then participate in catalytic or therapeutic processes. The triphenylmethylthio group can also undergo chemical modifications, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is unique due to the presence of the triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This group allows for additional chemical modifications and enhances the compound’s ability to interact with various substrates and metal ions .

Properties

CAS No.

952505-29-2

Molecular Formula

C₂₉H₃₈N₄S

Molecular Weight

474.7

Origin of Product

United States

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